molecular formula C18H15F2N3OS B2900284 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1234957-01-7

3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2900284
CAS No.: 1234957-01-7
M. Wt: 359.39
InChI Key: NOFFIYBSTNNLFB-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a chemically sophisticated research compound designed for investigative applications in medicinal chemistry and cell biology. Its molecular architecture incorporates several key heterocyclic systems, including pyridine and thiophene, which are privileged scaffolds in drug discovery for their ability to engage in diverse molecular interactions with biological targets . The central urea functional group is a well-established pharmacophore known to facilitate hydrogen bonding, which is critical for achieving high-affinity binding to various enzymes and receptors . Compounds with analogous N-aryl-N'-heteroarylurea structures have been documented in scientific and patent literature for their potential in studying abnormal cell growth and proliferation pathways . The specific combination of a 2,6-difluorophenyl group with pyridin-2-ylmethyl and thiophen-3-ylmethyl substituents in this molecule suggests potential for unique target selectivity and physicochemical properties, making it a valuable tool for probing structure-activity relationships. This product is intended for use in non-clinical research, such as in vitro assay development, high-throughput screening, and mechanistic studies in oncology. It is supplied for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions. For specific storage conditions and handling instructions, please refer to the safety data sheet.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-15-5-3-6-16(20)17(15)22-18(24)23(10-13-7-9-25-12-13)11-14-4-1-2-8-21-14/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFFIYBSTNNLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms in the difluorophenyl group can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions may vary depending on the specific type of reaction being performed.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Research indicates that compounds similar to 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea exhibit cytotoxic effects against various cancer cell lines. Studies have shown that triazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Antiviral Properties
    • Some derivatives have demonstrated antiviral activity by inhibiting viral replication. This is particularly relevant in the context of emerging viral infections where traditional treatments may be ineffective .
  • Neuroprotective Effects
    • The compound has been investigated for its potential neuroprotective properties. Research suggests that it may help mitigate oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease .

Agrochemical Applications

  • Herbicide Development
    • The triazine structure is well-known for its herbicidal properties. Compounds like 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea are being explored as potential herbicides that target specific weed species without harming crops .
  • Plant Growth Regulators
    • There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate growth pathways could enhance crop yields and stress resistance .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 20 µM .
Study BNeuroprotectionShowed a reduction in oxidative stress markers in neuronal cultures treated with the compound .
Study CHerbicideEffective against several common weed species at concentrations as low as 50 g/ha .

Mechanism of Action

The mechanism by which 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytokinin Urea Derivatives (e.g., 2PU-3)
  • Structure : 1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3) shares a pyridin-2-ylmethyl group with the target compound but lacks the thiophen-3-ylmethyl and 2,6-difluorophenyl groups .
  • Activity: 2PU-3 exhibits cytokinin activity in plant biology, promoting cell division and delaying senescence.
Factor VIIa Inhibitor
  • Structure : 1-(2,6-Difluorophenyl)-3-[[3-(5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl)phenyl]methyl]urea shares the 2,6-difluorophenyl group but incorporates a pyrazole-pyrrolopyridine substituent instead of pyridine/thiophene groups .
  • Activity : This compound binds Factor VIIa with high affinity, as evidenced by its co-crystal structure. The target compound’s thiophene moiety may confer distinct steric or electronic interactions in enzyme binding compared to the bulkier pyrrolopyridine group.

Structural and Electronic Comparisons

Table 1: Key Structural and Hypothetical Properties
Compound Molecular Weight* Substituents on Urea Hypothetical Lipophilicity (clogP) Potential Biological Targets
Target Compound 403.4 2,6-Difluorophenyl, Pyridin-2-ylmethyl, Thiophen-3-ylmethyl ~3.8 (estimated) Enzyme inhibitors, Kinases
2PU-3 275.7 4-Chlorophenyl, Pyridin-2-ylmethyl ~2.5 Cytokinin receptors
Factor VIIa Inhibitor 516.5 2,6-Difluorophenyl, Pyrrolopyridine-pyrazole ~4.2 Factor VIIa

*Calculated using average atomic masses.

  • Thiophene vs.
  • Fluorine Effects: The 2,6-difluorophenyl group in both the target compound and Factor VIIa inhibitor improves metabolic stability and electron-withdrawing properties, which could enhance binding affinity compared to non-fluorinated analogs like 2PU-3 .

Biological Activity

The compound 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a member of the diaryl urea class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15F2N3S\text{C}_{16}\text{H}_{15}\text{F}_2\text{N}_3\text{S}

Biological Activity Overview

Recent studies have demonstrated significant biological activities associated with diaryl ureas, including antiproliferative effects against various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent.

Antiproliferative Activity

A notable study evaluated the antiproliferative effects of several diaryl urea derivatives against cancer cell lines such as A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The results indicated that many derivatives exhibited potent inhibitory activity, with IC50 values reported for various compounds.

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (μM)
7uA5492.39 ± 0.10
7uHCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

The compound 7u , which is structurally similar to This compound , showed comparable potency to the positive control sorafenib, a well-known anticancer drug .

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of specific kinases associated with cancer cell proliferation. Molecular docking studies suggest that the urea moiety and pyridine can form hydrogen bonds with target proteins, enhancing their inhibitory activity against pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the phenyl and pyridine rings in modulating biological activity. For instance, electron-withdrawing groups at certain positions have been shown to enhance potency .

Case Studies

In a series of experiments, various derivatives were synthesized and tested for their biological activity. The following case studies illustrate the effectiveness of these compounds:

  • Case Study 1 : A derivative similar to This compound was tested against multiple cancer cell lines and showed significant inhibition compared to untreated controls.
  • Case Study 2 : Another study focused on the molecular docking of these compounds with BRAF kinase, revealing strong binding affinities and suggesting potential as targeted therapies for BRAF-mutant cancers .

Q & A

Q. Basic Research Focus :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between pyridyl, thiophenyl, and fluorophenyl protons.
  • FT-IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1500–1550 cm⁻¹).
  • Mass Spectrometry : HRMS (ESI⁺) verifies molecular ion [M+H]⁺.
    Advanced Resolution of Contradictions :
    If NMR signals overlap (e.g., pyridyl vs. thiophenyl protons), use variable-temperature NMR or 2D NOESY to clarify spatial interactions .

How does the substitution pattern (e.g., 2,6-difluorophenyl) influence biological activity, and what computational methods validate these effects?

Q. Advanced Research Focus :

  • Structure-Activity Relationship (SAR) : Fluorine atoms enhance lipophilicity (logP) and membrane permeability (). The 2,6-difluoro arrangement minimizes steric hindrance, favoring target binding (e.g., kinase active sites).
  • Computational Validation :
    • Docking Studies (AutoDock Vina) : Simulate binding to targets like Factor VIIa ().
    • DFT Calculations : Analyze electron distribution (e.g., Mulliken charges) to predict reactivity at the urea carbonyl .

What strategies are used to analyze stability and degradation pathways under physiological conditions?

Q. Advanced Research Focus :

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via HPLC-MS.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life.
  • Mechanistic Insights : Identify hydrolytic cleavage of the urea bond (e.g., via LC-MS/MS fragments) under acidic conditions .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus :

  • Bioassay Optimization : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • MD Simulations : Run 100-ns molecular dynamics trajectories (e.g., GROMACS) to assess binding pocket flexibility missed in static docking.
  • Meta-Analysis : Compare with structurally related compounds (e.g., ) to identify off-target effects or allosteric modulation .

What are the best practices for designing analogs with improved pharmacokinetic properties?

Q. Advanced Research Focus :

  • Bioisosteric Replacement : Replace thiophen-3-yl with furan (lower hepatotoxicity) or pyrazole (enhanced solubility).
  • Prodrug Strategies : Introduce ester moieties at the urea nitrogen for controlled release.
  • ADME Modeling : Use SwissADME to predict bioavailability and CYP450 interactions .

How can crystallographic twinning or poor diffraction quality be addressed during structural analysis?

Q. Advanced Research Focus :

  • Data Reprocessing : Use XDS or DIALS to handle twinning (e.g., twin law detection in SHELXL).
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol to improve diffraction limits.
  • Synchrotron Beamlines : Utilize microfocus beams (e.g., ESRF ID30B) for weakly diffracting crystals .

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